6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family, characterized by its diverse biological activities and applications in medicinal chemistry. This compound is recognized for its potential therapeutic properties and serves as a core structure in various pharmacological studies. The compound's IUPAC name is 6,6-dimethyl-1,4,5,7-tetrahydroindazol-4-ol, and it has the chemical formula with a molecular weight of approximately 166.22 g/mol .
The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol typically involves cyclization reactions. One prominent method is the cycloaddition of carbonyl compounds with hydrazines under specific catalytic conditions. The process often requires controlled temperatures and reaction times to optimize yield and purity.
The molecular structure of 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol features a fused bicyclic system comprising an indazole ring with hydroxyl and dimethyl substituents.
6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol can participate in several chemical reactions:
The mechanism of action for 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-ol involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors involved in various biochemical pathways. Research indicates that this compound could modulate signaling pathways related to cancer and central nervous system disorders by binding to sigma receptors and influencing neuronal activity .
Multicomponent reactions (MCRs) provide efficient single-pot access to the 6,6-dimethyltetrahydroindazol-4-ol scaffold. The core strategy employs cyclohexane-1,3-dione derivatives and hydrazines under acid or base catalysis. Key steps involve:
Table 1: Representative Yields via Multicomponent Heterocyclization
Carbonyl Precursor | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|
5,5-Dimethylcyclohexane-1,3-dione | Piperidine | 5 | 98 |
2-Acetylcyclohexane-1,3-dione | NaOH | 48 | 71–87 |
2-(Triazolylacetyl)cyclohexane-1,3-dione | Piperidine | 8 | 61–81 |
Regioselectivity arises from the nucleophilic attack at the exocyclic carbonyl, as confirmed by ¹³C NMR studies showing characteristic carbonyl signals at δ 193.2–194.0 ppm (C4) and δ 149.7–150.7 ppm (C7a) [3] [6].
Energy-assisted techniques significantly enhance the synthesis of 6,6-dimethyltetrahydroindazol-4-ol:
Table 2: Energy-Assisted vs. Conventional Synthesis Comparison
Method | Temperature (°C) | Time | Yield (%) | Advantages |
---|---|---|---|---|
Conventional Reflux | 80–100 | 5–48 h | 71–98 | Standard equipment |
Microwave | 120–150 | 15–30 min | 85–99 | Time efficiency, higher purity |
Ultrasound | 25–50 | 1–2 h | 92–99 | Low temperature, scalability |
These methods minimize side products like 2H-indazole tautomers, evidenced by ¹H NMR signals at δ 7.29–7.81 ppm for triazole-protons and δ 16.41–16.45 ppm for enol protons [3] [6].
The C4-hydroxyl and C6-quaternary carbon of 6,6-dimethyltetrahydroindazol-4-ol serve as handles for diversification:
Table 3: Regioselectivity in Post-Synthetic Reactions
Reaction Type | Position | Reagent | Product Application |
---|---|---|---|
Esterification | C4-OH | Acetic anhydride | Antimicrobial derivatives [1] |
Aldol Condensation | C6-Me | 4-Chlorobenzaldehyde | Anticancer hybrids [3] |
N-Alkylation | N1/N2 | Ethyl bromoacetate | DNA gyrase inhibitors [1] |
Functionalization preserves the indazole tautomer, as verified by ¹³C NMR signals at δ 109.72 ppm (C3a) and δ 141.21 ppm (C7a), confirming 1H-indazole stability [1] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1